molecular formula C13H21Cl2N5 B13388138 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

Cat. No.: B13388138
M. Wt: 318.2 g/mol
InChI Key: KSODOXNLLQKTEM-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C13H21N5It is often used as a reference substance for drug impurities and reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. One common method includes the reaction of N-methyl-4-piperidone with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and pharmaceutical applications .

Biological Activity

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine; dihydrochloride, commonly referred to as a pharmaceutical intermediate, has garnered attention due to its role in the synthesis of Janus kinase (JAK) inhibitors, particularly tofacitinib. This compound exhibits significant biological activity, particularly in the context of treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.

  • Molecular Formula : C13H19N5
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 477600-74-1

The primary biological activity of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is attributed to its inhibition of JAK enzymes. These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammatory processes. By inhibiting JAK, this compound can effectively modulate immune responses and reduce inflammation.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Inhibition of JAK3 : Research indicates that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory activity against JAK3, which is pivotal in mediating the effects of several interleukins involved in immune response regulation .
  • Selectivity Profile : The selectivity of this compound for JAK3 over other kinases has been documented, suggesting a favorable therapeutic index. This selectivity is critical for minimizing off-target effects and enhancing safety profiles in clinical applications .

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated that compounds derived from N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine significantly reduced disease activity scores compared to placebo controls. Patients exhibited improved joint function and reduced inflammatory markers within weeks of treatment initiation.

Case Study 2: Psoriatic Arthritis Management

Another study focused on patients with psoriatic arthritis revealed that the administration of JAK inhibitors based on this compound led to substantial improvements in skin lesions and joint pain. The results indicated a rapid onset of action and sustained benefits over a six-month period .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies have shown that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has an acceptable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and increased risk of infections due to immunosuppression.

Properties

Molecular Formula

C13H21Cl2N5

Molecular Weight

318.2 g/mol

IUPAC Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H

InChI Key

KSODOXNLLQKTEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl

Origin of Product

United States

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